Astragaloside III

描述

Astragaloside III is a saponin first isolated from the dried plant roots of the genus Astragalus, which is used in traditional Chinese medicine . It is bioavailable after oral administration, distributed mainly to the thymus and spleen, and has a half-life of approximately 2 hours . Astragalosides have various therapeutic effects and are used clinically in the treatment of diabetes and cardiovascular disease .

Synthesis Analysis

Astragalosides are synthesized in the leaves and stem and then translocated to the root . Genes related to the mevalonate pathway were expressed in different levels in different organs . Almost all genes showed high transcript levels in the stem and leaf, with the lowest transcript levels being recorded in the root .

Molecular Structure Analysis

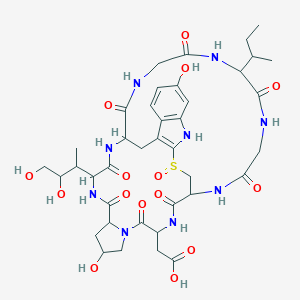

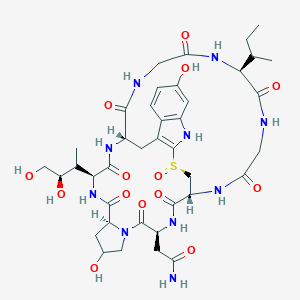

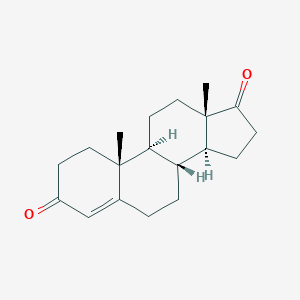

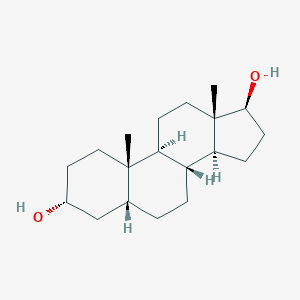

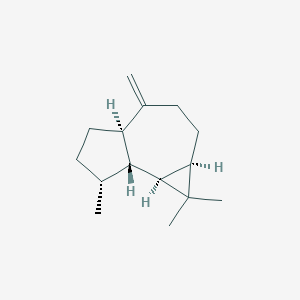

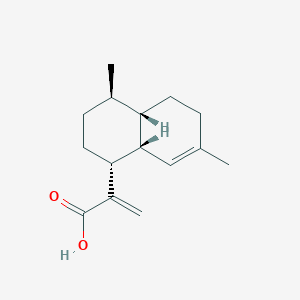

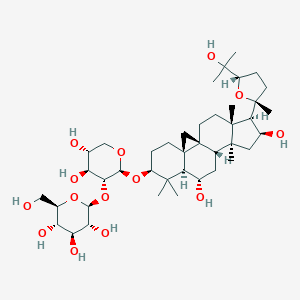

The molecular weight of Astragaloside III is 784.97 g/mol, and its molecular formula is C41H68O14 . The structure of Astragaloside III is complex, with multiple functional groups contributing to its biological activity .

Chemical Reactions Analysis

Astragaloside III has been shown to have significant effects on cellular processes, including proliferation and apoptosis . It modulates functional signaling pathways associated with apoptosis and metabolism .

科学研究应用

Traditional Medicine

Astragaloside III is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix . It has been shown to be effective in the treatment of cancer, heart failure, and a variety of digestive disorders .

Cancer Treatment

In the field of oncology, Astragaloside III has been used in the treatment of non-small cell lung cancer (NSCLC) . The treatment involved human lung cancer A549 cells and NCI-H460 cells and a normal human lung epithelial cell BEAS-2B being treated with different concentrations of Astragaloside III . The anti-proliferative effects of Astragaloside III were determined in vitro using CCK-8 and EdU staining . The results showed that Astragaloside III treatment significantly inhibited proliferation and increased apoptosis in A549 and H460 cells .

Immunology

Astragalus extract, which contains Astragaloside III, has been shown to increase the percentage of CD3 (+), CD4 (+) T-lymphocytes, the ratio of CD4 (+)/CD8 (+) and also restored the immunological effects of cisplatin (CDDP)-induced immunosuppression in human nasopharyngeal carcinoma cells .

Pharmacology

Astragaloside III has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells . This was achieved by upregulating mRNA and Bcl-2 protein expression; downregulating monocyte chemoattractant protein (MCP) and NF- B protein expression; and Bax, cleaved caspase-3, IL-1, IL-6, and TNF- mRNA expression; and reducing apoptosis .

Biotechnology

Astragaloside III is produced in significant quantities in transformed roots from a bioreactor . The yields were 1.64% ± 0.14 for astragaloside I, 1.12% ± 0.12 for astragaloside II, and 1.08% ± 0.10 for astragaloside III . This is greater than the yields from 300 mL flasks (roots dry wt 11.7 g L −1, 1.20% ± 0.08 astragaloside I, 1.12% ± 0.06 astragaloside II, and 0.88% ± 0.12 astragaloside III) .

Metabolomics

Astragaloside III is used in metabolomics, which is the scientific study of chemical processes involving metabolites . It’s also used in the study of vitamins, nutraceuticals, and natural products .

Phytochemistry

Astragaloside III is a key component in the phytochemistry of the Astragalus species . The Astragalus species have been used in traditional medicine of many countries due to their saponin content, which includes Astragaloside III . Recent progress in research on the Astragalus species has been made, due to their anticancer constituents and medicinal use application as an immunostimulant and/or as anticancer drugs .

Accumulation in Different Organs

Astragaloside III, along with other astragalosides, accumulates in different organs of Astragalus Membranaceus . The study suggests that astragalosides are synthesized in the leaves and stem and then translocated to the root .

Metabolomics

Astragaloside III is used in metabolomics, which is the scientific study of chemical processes involving metabolites . It’s also used in the study of vitamins, nutraceuticals, and natural products .

安全和危害

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-BQAOMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331663 | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

astragaloside III | |

CAS RN |

84687-42-3 | |

| Record name | Astragaloside III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。